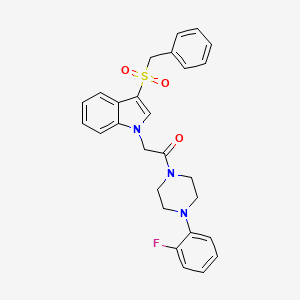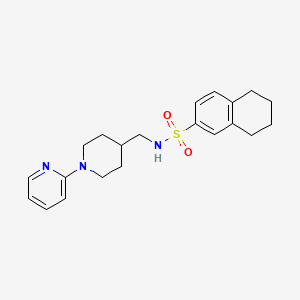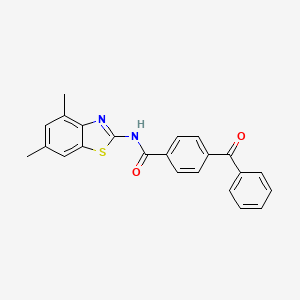
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C27H26FN3O3S. Unfortunately, I was unable to find more detailed information on the molecular structure of this specific compound.Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
One area of research involves understanding the metabolism and pharmacokinetics of related compounds, particularly those acting as receptor antagonists or involved in metabolic pathways in the human body. For instance, compounds with structural similarities have been studied for their disposition, metabolism, and elimination pathways in humans. These studies often involve analyzing how the compound is absorbed, processed, and excreted by the body, and identifying any metabolites formed during this process (Renzulli et al., 2011).
Diagnostic and Therapeutic Applications
Research has also been conducted on the use of structurally related compounds as diagnostic tools or therapeutic agents for treating various conditions. For example, studies on novel radiopharmaceuticals for measuring specific enzyme levels in gliomas using positron emission tomography (PET) have been explored. Such compounds can help in non-invasively delineating tumors based on the expression of specific biomarkers (Patel et al., 2019).
Understanding Drug Interactions and Toxicity
Investigations into how related compounds interact with various biological systems, including their potential toxicity and interaction with other medications, are crucial. This includes studying the potential for allergic reactions or examining the biotransformation of these compounds in the body, which can provide insights into their safety profile and therapeutic potential (Caruana et al., 2011).
Mechanisms of Action
Research efforts have been focused on elucidating the mechanisms of action of compounds with similar structures, particularly how they interact with specific receptors or enzymes within the body. This includes examining their effects on neurotransmitter systems, receptor binding affinities, and subsequent physiological or psychological effects. Such studies can inform the development of new drugs with improved efficacy and fewer side effects (Brito et al., 2017).
Environmental and Occupational Exposure
Another aspect of research involves assessing the environmental and occupational exposure to related compounds, understanding their persistence and bioaccumulation potential, and evaluating the health risks associated with exposure. This includes studying the presence of these compounds in various environments and their potential impact on human health (Schlummer et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c28-23-11-5-7-13-25(23)29-14-16-30(17-15-29)27(32)19-31-18-26(22-10-4-6-12-24(22)31)35(33,34)20-21-8-2-1-3-9-21/h1-13,18H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSRCLKSJFSYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2737526.png)




![11-imino-N-(3-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2737536.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2737539.png)
![1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2737540.png)
![2-Ethylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2737541.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2737546.png)
![tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B2737547.png)
![N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide](/img/structure/B2737548.png)